4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S14342675
CAS No.
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

Product Name

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3

InChI Key

XXXHGFHHHUNHII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)C)C=O

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative characterized by the presence of an acetyl group and a formyl group on the pyrrole ring. Its molecular formula is C8H9NC_8H_9N with a molecular weight of approximately 135.16 g/mol. This compound exhibits a unique structure that contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

  • Oxidation: The aldehyde group can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde can also be reduced to form alcohols or other reduced species using reagents like sodium borohydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, where functional groups on the pyrrole ring are replaced by other groups, typically facilitated by various nucleophiles under controlled conditions .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often involve specific temperatures and solvents to optimize yields and selectivity.

Pyrrole derivatives, including 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde, are known for their diverse biological activities. They have been reported to exhibit:

  • Antioxidant Properties: Some studies suggest that pyrrole derivatives can scavenge free radicals, contributing to their potential use as antioxidants.
  • Antimicrobial Activity: Certain pyrrole compounds show effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents .
  • Cytotoxic Effects: Research has indicated that some derivatives may possess cytotoxic properties, making them candidates for further investigation in cancer treatment .

The synthesis of 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the condensation of carboxylic acids with appropriate amines, followed by cyclization to form the pyrrole ring.
  • Enzymatic Pathways: Biosynthetic methods utilizing enzymes have been explored, where amino acids and dicarboxylic acids serve as precursors for the formation of pyrrole structures .
  • Maillard Reaction: The compound can also be synthesized via the Maillard reaction involving amino acids and reducing sugars under specific conditions .

These methods are optimized for high yield and purity, essential for both research and industrial applications.

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The unique properties of pyrroles make them suitable for applications in polymers and coatings .

Interaction studies of 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde with various biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular pathways involved in oxidative stress and inflammation. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehydeEthyl and dimethyl substituents on the pyrrole ringDifferent substitution pattern affects reactivity
4-AcetylpyridinePyridine ring with an acetyl groupLacks the pyrrole nitrogen atom
5-MethylpyrroleMethyl group at position 5 on the pyrroleNo aldehyde functionality
2-AcetylpyrroleAcetyl group at position 2 on the pyrroleDifferent position of acetyl group influences properties

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups (acetyl and formyl) on the pyrrole ring, which contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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